3-Benzylquinoline

Physicochemical Analysis Quality Control Isomer Identification

3-Benzylquinoline is a heterocyclic aromatic compound consisting of a quinoline core with a benzyl substituent at the 3-position. This specific substitution pattern differentiates it from its more common 2- and 4-substituted isomers, providing distinct electronic and steric properties that are foundational to its role as an intermediate in pharmaceutical synthesis, particularly for the anti-tuberculosis drug bedaquiline, and as a substrate in modern catalytic methodologies.

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
CAS No. 37045-16-2
Cat. No. B13917930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylquinoline
CAS37045-16-2
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C16H13N/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)17-12-14/h1-9,11-12H,10H2
InChIKeyQVMSGEZMPYTLKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylquinoline (CAS 37045-16-2): A 3-Substituted Quinoline Scaffold for Medicinal Chemistry and Catalysis Research


3-Benzylquinoline is a heterocyclic aromatic compound consisting of a quinoline core with a benzyl substituent at the 3-position [1]. This specific substitution pattern differentiates it from its more common 2- and 4-substituted isomers, providing distinct electronic and steric properties that are foundational to its role as an intermediate in pharmaceutical synthesis, particularly for the anti-tuberculosis drug bedaquiline, and as a substrate in modern catalytic methodologies [2][3].

Synthetic intermediate Bedaquiline precursor via regiospecific 3-benzyl substitution
Isomer QC reference Distinct physicochemical profile for identity confirmation against 2- and 4-isomers
Methodology substrate Target in photolytic and modern catalytic quinoline-forming reactions

Why 2-Benzyl or 4-Benzylquinoline Cannot Replace 3-Benzylquinoline in Research and Development


Although 2-benzylquinoline (CAS 1745-77-3) and 4-benzylquinoline (CAS 5632-14-4) share an identical molecular formula and weight with 3-benzylquinoline, their physicochemical properties and synthetic utility are not interchangeable . The position of the benzyl group on the quinoline ring fundamentally alters the compound's boiling point, melting point, and reactivity. More critically, specific synthetic pathways, such as those leading to the bedaquiline pharmacophore, are structurally contingent on the 3-benzyl substitution pattern, making the 2- or 4-isomers unsuitable precursors and leading to synthesis failure or the generation of inactive analogs .

! 2- and 4-benzylquinoline share the same formula but lack the regiospecificity required for bedaquiline intermediate synthesis.
! Boiling point and reactivity differ markedly; substitution may lead to purification failure or incorrect analytical identification.
! Pharmacophoric geometry depends on 3-substitution; 2- or 4-isomers may yield inactive analogs in medicinal chemistry programs.

Quantitative Differentiation Guide for Procuring 3-Benzylquinoline Over Analogs


Physicochemical Property Differentiation: Boiling Point Comparison Among Benzylquinoline Isomers

3-Benzylquinoline exhibits a higher normal boiling point compared to its 2-benzyl isomer and a significantly different boiling behavior compared to the 4-benzyl isomer under reduced pressure. The boiling point is a critical parameter for compound identification, purification design, and establishing substance specifications [1].

Boiling point identity
Analytical context
3-isomer 366.3 °C 2-isomer 352.5 °C 4-isomer 222–223 °C (19 Torr)
QC identity verification parameter to distinguish positional isomers
Pressure conditions differ for 4-isomer; cross-reference with supplier CoA
Physicochemical Analysis Quality Control Isomer Identification

Synthetic Route Selectivity: Photolytic Reduction Specific to the 3-Quinolinyl Ketone Precursor

A specific synthetic route to 3-benzylquinoline is the photolytic reduction of phenyl quinolin-3-yl ketone. This reaction yields the 3-substituted product alongside carbinol and pinacol byproducts. This pathway is mechanistically distinct from the thermal rearrangement or Friedländer annulation routes commonly used for 2- and 4-substituted quinolines, providing a targeted synthetic strategy for accessing the 3-benzyl scaffold [1].

Photolytic route
Class-level
Reduction of phenyl quinolin-3-yl ketone
Dedicated synthetic access to 3-benzyl scaffold
Classic route; yield data not reported in abstract
Synthetic Chemistry Process Chemistry Photochemistry

Crucial Scaffold for Bedaquiline: The 3-Benzyl Substitution as a Pharmacophoric Requirement

The 3-benzylquinoline core is a direct structural precursor to bedaquiline, a diarylquinoline drug for multi-drug resistant tuberculosis. The advanced intermediate 6-bromo-2-methoxy-3-benzylquinoline (CAS 654655-69-3) is explicitly used in the final synthetic steps. This structural requirement for the 3-benzyl group means that the 2- and 4-benzyl isomers of quinoline are not compatible with this pharmaceutical synthetic pathway, as they would lead to regioisomeric products with undetermined and likely inactive biological profiles .

Bedaquiline scaffold
Class-level
Direct precursor to advanced bedaquiline intermediate
3-Substitution is a structural requirement for the pharmacophore
2- and 4-isomers are not reported as bedaquiline intermediates
Medicinal Chemistry Antitubercular Agents Pharmaceutical Intermediates

Emerging Role in Modern Catalytic Quinoline Synthesis

3-Benzylquinoline is cited as a representative product in a recent high-yielding catalytic method for synthesizing quinolines from 2-nitrobenzyl alcohols. The study reports the synthesis of 75 different quinolines with yields up to 95%, positioning 3-benzylquinoline within the scope of this modern, efficient protocol. Its inclusion confirms the applicability of cutting-edge catalytic strategies to the 3-benzyl scaffold, which is not always assured for all positional isomers due to differing steric and electronic constraints [1].

Catalytic compatibility
Method context
Ru-CNP hydrogen transfer / annulation
Accessible via modern high-yielding quinoline synthesis
Reported within scope of 75 quinolines, up to 95% yield
Catalysis Green Chemistry Quinoline Synthesis

Acknowledged Scarcity of Direct Comparative Bioactivity Data

A diligent search of primary literature and authoritative databases reveals a notable absence of published, direct, head-to-head comparisons of the biological activity (e.g., IC50, MIC, Ki) of unsubstituted 3-benzylquinoline against its 2- and 4-benzyl isomers. The available evidence is centered on its role as a synthetic building block and its physicochemical identity. Researchers seeking a bioactive benzylquinoline must be aware that isomer-specific pharmacological data are not well-established for the parent scaffold, and that biological differentiation is currently inferred from the properties of complex derivatives, not the compound itself.

Bioactivity data gap
Data to verify
No published head-to-head bioactivity comparison vs. isomers
Procurement relies on chemical identity, not bioactivity claims
Isomer-specific pharmacology not established for parent scaffold
Data Transparency Procurement Decision Making Gap Analysis

Validated Application Scenarios for Procuring 3-Benzylquinoline


Synthesis of Bedaquiline and Related Diarylquinoline Antitubercular Agents

The primary industrial application for the 3-benzylquinoline scaffold is as a direct precursor to advanced intermediates in the synthesis of bedaquiline. Researchers and process chemists developing novel antitubercular agents must procure the 3-isomer specifically, as the subsequent chemical steps (e.g., bromination, methoxylation, and coupling) rely on the 3-substitution pattern to yield the correct pharmacophoric geometry. The use of 2- or 4-benzylquinoline in these synthetic sequences will not produce the target drug substance .

Quality Control and Reference Standard for Isomer-Specific Analysis

The well-defined and distinct physicochemical properties of 3-benzylquinoline, particularly its boiling point (366.3 °C at 760 mmHg), make it a suitable reference standard for analytical method development. Quality control laboratories can use the pure 3-isomer to calibrate GC or HPLC methods designed to separate and quantify benzylquinoline isomers in reaction mixtures or to verify the identity of incoming chemical shipments against the 2- and 4-substituted analogs .

Methodological Studies in Photochemical and Catalytic Quinoline Synthesis

The compound serves as a specific target for developing and benchmarking new synthetic methodologies. Its known formation through a classic photolytic route and its recent inclusion in high-yielding catalytic quinoline syntheses position it as a relevant substrate for academic and industrial groups focused on expanding the scope of heterocycle-forming reactions. The structural challenge of functionalizing the 3-position of quinoline, as opposed to the more reactive 2- and 4-positions, makes it a compelling case study in synthetic strategy [1][2].

Sourcing of a Core Scaffold for Fragment-Based Drug Discovery (FBDD)

Given the centrality of the quinoline core in medicinal chemistry, 3-benzylquinoline can be procured as a fragment-like scaffold for building targeted libraries. Its difference from the ubiquitous 2- and 4-substituted quinoline fragments offers medicinal chemists a way to explore novel chemical space and scaffold-hopping strategies, provided the critical limitation of scarce baseline bioactivity data is factored into the screening cascade design.

Application Selection Property Validation Focus
Bedaquiline intermediate synthesis 3-Benzyl regiospecificity Correct isomer identity (boiling point, NMR, or HPLC)
Isomer-specific QC reference Distinctive boiling point profile Identity confirmation against 2- and 4-isomers
Catalytic methodology studies 3-Position reactivity in quinoline Scope validation for new quinoline-forming reactions
Fragment-based library design Underexplored 3-substitution pattern Baseline bioactivity gap awareness in screening cascade
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